![molecular formula C22H17NO5 B2768127 1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448069-33-7](/img/structure/B2768127.png)

1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the McMurry coupling of a series of 4-oxo-4H-chromene-2-carbaldehydes afforded unusual chemoselective CH2–CH2 tethered bis-chromones . This methodology demonstrated a simple and efficient route for the synthesis of bis-chromones .Molecular Structure Analysis

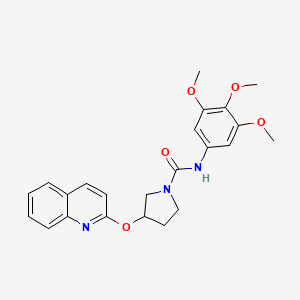

The molecular structure of this compound can be deduced from its name. It contains a chromene moiety, which is a heterocyclic compound that forms the core of many naturally occurring compounds. The “4-oxo” indicates the presence of a carbonyl group at the 4th position of the chromene ring. The “spiro[chroman-2,3’-pyrrolidin]-4-one” part suggests a spirocyclic structure involving a chroman ring and a pyrrolidin ring .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

The compound’s spiro[chroman-2,3’-pyrrolidin] core provides an excellent starting point for constructing complex heterocyclic scaffolds. Multicomponent reactions (MCRs) involving this compound can lead to diverse products with high atom economy and environmental friendliness. Researchers have used it to synthesize chromeno[4,3-b]pyridine derivatives via three-component reactions, avoiding lengthy multistep processes .

Bis-Chromones

Unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes has led to the synthesis of bis-chromones. These compounds exhibit interesting properties and may find applications in materials science or as molecular building blocks .

Furochromone Derivatives

Exploring the structure-activity relationship (SAR) of angular furochromone derivatives is crucial. Researchers have studied the effect of substitution patterns on the 2-position of the furan ring and the transformation of the carbaldehyde into hydrazone functionality. These insights contribute to drug design and optimization .

Enantioselective Synthesis

Ni(II)-bis(oxazoline) complexes and p-TSOH have been employed to form enantioenriched 4H-chromenes from ortho-quinone methides (o-QMs) and dicarbonyls. This method provides desired products with high enantioselectivity, opening avenues for chiral synthesis .

Antifungal Activity

Interestingly, a partially oxidized form of chromanone A—8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde—exhibited antifungal activity. It inhibited yeast virulence factors, including adherence to buccal epithelial cells and secretion of harmful compounds .

Eigenschaften

IUPAC Name |

1'-(4-oxochromene-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-16-11-20(27-18-7-3-1-5-14(16)18)21(26)23-10-9-22(13-23)12-17(25)15-6-2-4-8-19(15)28-22/h1-8,11H,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVDSNMXDJEPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)

![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2768052.png)

![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2768063.png)

![3-(but-3-en-2-yl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768064.png)